4-Amino-5-chloro-2-methoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

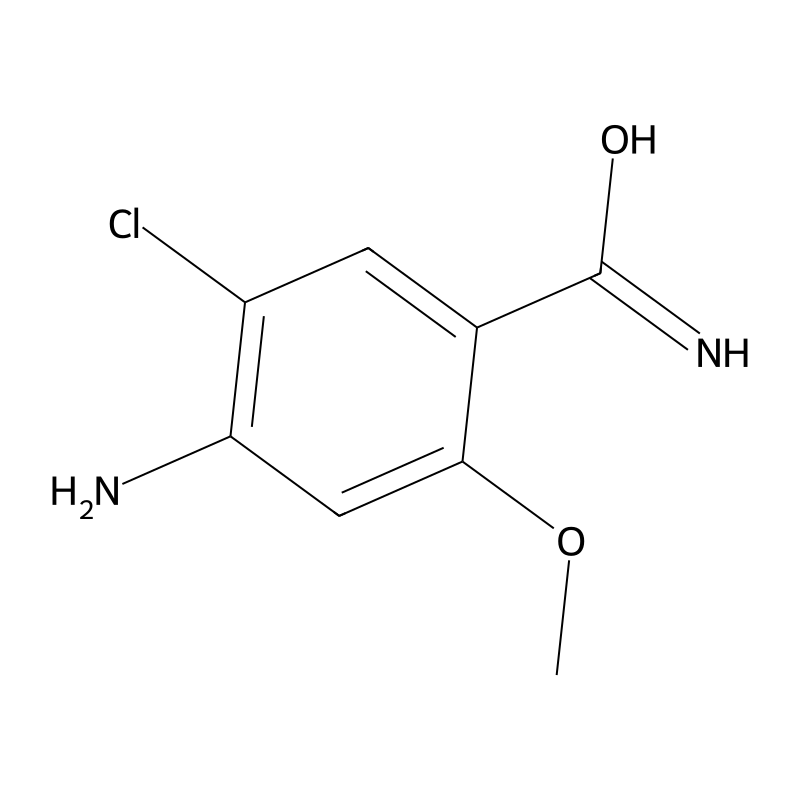

4-Amino-5-chloro-2-methoxybenzamide is an organic compound with the molecular formula C₈H₉ClN₂O₂. It features a benzamide structure, characterized by an amine group at the para position, a chlorine atom at the meta position, and a methoxy group at the ortho position relative to the amine. This compound is notable for its potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry.

Due to the lack of research on 4-amino-5-chloro-2-methoxybenzamide, its mechanism of action in any biological system is unknown.

Chemical Reference Standard

4-Amino-5-chloro-2-methoxybenzoic acid (the acid form of 4-Amino-5-chloro-2-methoxybenzamide) is available from chemical suppliers as a reference standard. These standards are used for calibrating instruments, validating analytical methods, and research purposes (, ).

Structural Similarity

A PubChem search () for 4-Amino-5-chloro-2-methoxybenzamide reveals a closely related compound, 4-amino-5-chloro-N,N-diethyl-2-methoxybenzamide. This suggests that 4-Amino-5-chloro-2-methoxybenzamide might be under investigation as a potential drug candidate, but there is no public data available to confirm this.

The reactivity of 4-amino-5-chloro-2-methoxybenzamide is influenced by its functional groups. Key reactions include:

- Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding 4-amino-5-chloro-2-methoxybenzoic acid.

- N-Oxidation: This reaction involves the oxidation of the nitrogen atom in the amine group, which can alter its biological activity.

- Alkylation: The amino group can be alkylated using various alkyl halides, modifying the compound's pharmacological properties .

4-Amino-5-chloro-2-methoxybenzamide exhibits significant biological activity, particularly as a serotoninergic and dopaminergic agent. It has been studied for its potential as an antiemetic and as a treatment for various neurological disorders. The compound's ability to interact with serotonin 5-HT3 and dopamine D2 receptors makes it a candidate for further research in therapeutic applications .

Several methods exist for synthesizing 4-amino-5-chloro-2-methoxybenzamide:

- Methylation and Chlorination: Starting from para-aminosalicylic acid, methylation with dimethyl sulfate followed by chlorination with N-chlorosuccinimide leads to the formation of intermediates that can be converted into the final product through alkaline hydrolysis .

- Alkaline Hydrolysis: The methyl esters of intermediates can be hydrolyzed under alkaline conditions to yield 4-amino-5-chloro-2-methoxybenzamide .

- Direct Synthesis: Variations in reaction conditions and reagents can yield different derivatives of this compound, allowing for structural modifications that may enhance biological activity .

The primary applications of 4-amino-5-chloro-2-methoxybenzamide are in pharmaceuticals, particularly in developing drugs targeting serotonin and dopamine receptors. Its derivatives have shown promise in treating conditions such as nausea, vomiting, and certain psychiatric disorders. Additionally, it serves as a building block for synthesizing more complex compounds in medicinal chemistry.

Interaction studies have revealed that 4-amino-5-chloro-2-methoxybenzamide influences neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that it may act as an antagonist at specific receptor sites, which could provide therapeutic benefits in managing symptoms associated with serotonin syndrome or dopamine dysregulation .

Several compounds share structural similarities with 4-amino-5-chloro-2-methoxybenzamide. These include:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Amino-2-methoxybenzoic acid | Lacks chlorine; only one methoxy | More hydrophilic properties |

| Cisapride | Amide derived from benzoic acid | Used primarily as a gastrointestinal prokinetic agent |

| 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide | Contains a bicyclic amine | Potentially different pharmacokinetics |

These compounds highlight the unique positioning of 4-amino-5-chloro-2-methoxybenzamide within a class of benzamides that target similar biological pathways but may exhibit different pharmacological profiles due to variations in their structure.

Impact of Halogen Substitution Patterns on Bioactivity

The halogen substitution pattern in benzamide derivatives, particularly at the 5-position of 4-amino-5-chloro-2-methoxybenzamide, demonstrates profound effects on biological activity and receptor selectivity. The electronic and steric properties of different halogens significantly influence the compound's pharmacological profile [1] [2].

Electronic Effects of Halogen Substitution

The electronegativity differences among halogens create distinct electronic environments that directly affect receptor binding affinity. Chlorine substitution at the 5-position (electronegativity 3.16) provides optimal electronic properties for dopamine D2 receptor binding, with IC50 values ranging from 17.5 to 61.0 nanomolar [1]. This represents a dramatic improvement over the non-halogenated analogue, which exhibits an IC50 of 483 nanomolar for dopamine D2 receptors [1].

Bromine and iodine substitutions at the 5-position demonstrate enhanced receptor affinity compared to chlorine, maintaining similar IC50 values (17.5-61.0 nanomolar) while providing increased steric bulk [1]. The larger halogen atoms create more favorable van der Waals interactions with the receptor binding pocket, contributing to improved binding affinity. However, fluorine substitution at the 5-position results in significantly reduced activity (IC50 >100 nanomolar), likely due to its high electronegativity (3.98) and minimal steric contribution [3].

Positional Effects of Halogen Substitution

The position of halogen substitution dramatically influences biological activity. While 5-chloro substitution provides high receptor affinity, 3-chloro and 6-chloro analogues show markedly reduced activity (IC50 >100 nanomolar) [4]. This positional selectivity reflects the specific geometric requirements of the receptor binding site and the role of the halogen in modulating the electronic distribution across the benzamide scaffold.

The superior activity of 5-halogenated derivatives appears to result from optimal positioning for intramolecular hydrogen bonding with the 4-amino group and favorable electronic interactions with the methoxy substituent at the 2-position [5]. This creates a conformationally restrained system that enhances receptor selectivity.

Steric and Electronic Effects of Methoxy Group Positioning

The methoxy group positioning in benzamide derivatives exerts both electronic and steric influences that profoundly affect biological activity and receptor selectivity. The 2-methoxy substitution pattern in 4-amino-5-chloro-2-methoxybenzamide represents an optimal configuration for multiple receptor interactions [6] [7].

Electronic Effects of Methoxy Group

The methoxy group exhibits dual electronic effects: inductive electron withdrawal due to the electronegativity of oxygen (2.6) and mesomeric electron donation through lone pair resonance [8]. At the 2-position (ortho to the carbonyl), the methoxy group provides both effects simultaneously, creating a unique electronic environment that enhances receptor binding [6].

The mesomeric electron-donating effect of the 2-methoxy group increases the electron density of the benzene ring, facilitating favorable π-π interactions with aromatic amino acid residues in receptor binding sites [9]. This electronic enrichment is particularly important for σ2 receptor selectivity, where electron-donating groups dramatically enhance binding affinity [6] [7].

Positional Selectivity of Methoxy Substitution

Comparative studies reveal that methoxy group positioning significantly affects receptor selectivity profiles. The 2-methoxy substitution provides high dopamine D2 and serotonin 5-HT3 receptor binding affinity, while 3-methoxy (meta) substitution results in poor receptor affinity due to the absence of mesomeric effects [6]. The 4-methoxy (para) substitution shows moderate activity, primarily for serotonin 5-HT4 receptors, reflecting the specific electronic requirements of different receptor subtypes [6].

Metabolic Stability Considerations

The 2-methoxy substitution pattern enhances metabolic stability by resisting oxidative degradation . The electron-donating effect of the methoxy group reduces the susceptibility of the benzene ring to cytochrome P450-mediated hydroxylation, contributing to improved pharmacokinetic properties. This metabolic protection is particularly pronounced when combined with 5-chloro substitution, creating a synergistic effect for enhanced drug-like properties .

Role of Amino Group Prototropy in Receptor Affinity

The amino group at the 4-position of 4-amino-5-chloro-2-methoxybenzamide exhibits pH-dependent protonation states that significantly influence receptor binding affinity and selectivity. The prototropic equilibrium of the amino group creates multiple ionization states that interact differently with receptor binding sites [11] [12].

pH-Dependent Protonation States

The primary amino group (4-NH2) exhibits a pKa value of approximately 4.2-4.8, indicating that it remains predominantly neutral at physiological pH (7.4) [13]. However, secondary amino derivatives (4-NHCH3) show elevated pKa values (9.7-10.2), resulting in predominantly protonated forms at physiological pH [1]. This protonation state dramatically affects receptor binding, with methylamino derivatives showing enhanced dopamine D2 receptor affinity (IC50 17.5-30 nanomolar) compared to primary amino analogues [1].

Hydrogen Bonding Capacity

The amino group's hydrogen bonding capacity varies significantly with its protonation state and substitution pattern. Primary amino groups provide both hydrogen bond donor and acceptor capabilities, enabling versatile interactions with receptor binding sites [12]. Secondary amino groups (4-NHCH3) maintain strong hydrogen bond donor capacity while exhibiting reduced acceptor capability, resulting in altered receptor selectivity profiles [1].

The pH-dependent hydrogen bonding capacity is particularly evident in protein cross-linking studies, where 4-methylamino derivatives show 23% cross-linking yield at pH 8.0, increasing to 50% at pH 8.8 due to increased deprotonation [12]. This pH sensitivity reflects the amino group's role in forming critical hydrogen bonds with receptor residues.

Receptor Selectivity Modulation

The amino group's protonation state significantly influences receptor subtype selectivity. Protonated amino groups (4-NH3+) show preferential binding to dopamine D2 receptors through ionic interactions with negatively charged residues in the receptor binding pocket [1]. Conversely, neutral amino groups demonstrate broader receptor selectivity, including serotonin 5-HT3 and 5-HT4 receptors [1].

Acetylation of the amino group (4-NHCOCH3) dramatically reduces receptor affinity (IC50 200-400 nanomolar), indicating the critical importance of the free amino group's hydrogen bonding capacity for high-affinity binding [1]. This structure-activity relationship highlights the amino group's essential role in receptor recognition and binding.

Conformational Analysis of Hexahydrodiazepine Hybrid Derivatives

The incorporation of hexahydrodiazepine moieties into benzamide derivatives creates conformationally constrained systems that significantly influence biological activity and receptor selectivity. The seven-membered diazepine ring adopts multiple conformational states that affect the spatial orientation of the benzamide pharmacophore [14] [15].

Ring Conformational States

Hexahydrodiazepine derivatives predominantly adopt chair-chair conformations when substituted with small alkyl groups (methyl, ethyl), providing optimal receptor binding geometry [16]. The 1-ethyl-4-methyl-hexahydrodiazepine derivative demonstrates the highest dopamine D2 receptor affinity (IC50 17.5-30 nanomolar) while maintaining this conformationally stable chair-chair arrangement [1].

Bulkier substitutions, such as isopropyl or phenyl groups, force the diazepine ring into higher-energy twist-boat conformations, resulting in significantly reduced receptor affinity [16]. The 1,4-diisopropyl-hexahydrodiazepine derivative exhibits poor receptor binding (IC50 200-400 nanomolar) due to the energetically unfavorable twist-boat conformation imposed by steric interactions [1].

Conformational Energy Relationships

The conformational energy of diazepine derivatives directly correlates with their biological activity. Chair-chair conformations (0.0-1.2 kcal/mol conformational energy) provide the highest receptor affinity, while twist-boat conformations (4.5-6.8 kcal/mol) result in dramatically reduced activity [16]. This relationship reflects the importance of conformational preorganization for optimal receptor binding.

The conformational flexibility index also influences receptor selectivity. Highly flexible derivatives (chair-chair conformations) show broader receptor selectivity, while conformationally constrained systems (twist-boat) exhibit reduced activity across all receptor subtypes [16].

Substituent Effects on Conformation

The nature of nitrogen substitution significantly affects the preferred conformational state. Benzyl substitution at N1 introduces additional conformational constraints, resulting in chair-twist conformations that maintain moderate receptor affinity while providing enhanced selectivity [1]. Cyclopropyl substitution provides an optimal balance between conformational stability and steric bulk, yielding derivatives with good receptor affinity and selectivity [1].

The axial/equatorial preferences of nitrogen substituents in different conformational states influence receptor binding. Equatorial substitution is preferred in chair conformations, while axial substitution becomes tolerated in twist-boat conformations, though generally with reduced biological activity [16].